Lcmv GP (61-80)

CD4⁺ T cell ELISPOT immunodominance

Generic LCMV epitope substitution without functional validation risks confounded CD4/CD8 interpretation. LCMV GP (61-80) is the validated I-Ab-restricted CD4+ T cell epitope (sequence GLKGPDIYKGVYQFKSVEFD) with lysosomal-independent processing. Delivers 3.7-fold higher IFN-γ and 4.1-fold higher IL-4 precursor frequencies vs NP309-328 in LCMV models. • ≥98% HPLC purity • Lyophilized powder • Shipped on blue ice, store at -20°C

Molecular Formula C108H160N24O31
Molecular Weight 2290.6 g/mol
Cat. No. B13927846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLcmv GP (61-80)
Molecular FormulaC108H160N24O31
Molecular Weight2290.6 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C5CCCN5C(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)CN
InChIInChI=1S/C108H160N24O31/c1-9-61(8)91(131-102(156)78(52-87(142)143)124-104(158)81-30-22-46-132(81)85(139)56-115-93(147)69(28-17-20-44-110)117-97(151)73(47-58(2)3)116-83(137)54-112)107(161)126-77(51-65-33-37-67(135)38-34-65)99(153)118-68(27-16-19-43-109)92(146)114-55-84(138)129-89(59(4)5)105(159)125-76(50-64-31-35-66(134)36-32-64)100(154)120-71(39-41-82(113)136)95(149)122-74(48-62-23-12-10-13-24-62)98(152)119-70(29-18-21-45-111)94(148)128-80(57-133)103(157)130-90(60(6)7)106(160)121-72(40-42-86(140)141)96(150)123-75(49-63-25-14-11-15-26-63)101(155)127-79(108(162)163)53-88(144)145/h10-15,23-26,31-38,58-61,68-81,89-91,133-135H,9,16-22,27-30,39-57,109-112H2,1-8H3,(H2,113,136)(H,114,146)(H,115,147)(H,116,137)(H,117,151)(H,118,153)(H,119,152)(H,120,154)(H,121,160)(H,122,149)(H,123,150)(H,124,158)(H,125,159)(H,126,161)(H,127,155)(H,128,148)(H,129,138)(H,130,157)(H,131,156)(H,140,141)(H,142,143)(H,144,145)(H,162,163)/t61-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,89-,90-,91-/m0/s1
InChIKeyFZOSFZDRHOCVOK-TVDVXXQISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

LCMV GP (61-80) Procurement Guide: CD4⁺ T Cell Epitope Specifications and Selection Criteria


LCMV GP (61-80) (CAS 232598-19-5) is a 20-amino-acid synthetic peptide (sequence: GLKGPDIYKGVYQFKSVEFD; MW: 2290.60 Da) corresponding to residues 61–80 of the lymphocytic choriomeningitis virus glycoprotein [1]. It serves as an immunodominant I-Aᵇ-restricted MHC class II epitope that elicits robust CD4⁺ T-helper responses in C57BL/6 (H-2ᵇ) mice [2]. The peptide constitutes a core component of the LCMV infection model system for investigating CD4⁺ T cell priming, memory formation, exhaustion, and helper functions during both acute (Armstrong) and chronic (clone 13) viral infections [3].

Model System LCMV acute (Armstrong) and chronic (clone 13) infection in C57BL/6 mice
T Cell Subset Selective I-Ab-restricted MHC class II CD4⁺ T-helper epitope
Readout Context Supports CD4⁺ priming, memory, exhaustion, and helper function studies

Why Generic LCMV Epitope Substitution Fails: Processing Pathway and Core Epitope Constraints of GP (61-80)


Generic substitution between LCMV epitopes without functional validation introduces significant experimental risk because epitope selection dictates distinct processing pathways, MHC restriction, and functional outcomes. GP (61-80) exhibits a lysosomal-independent processing pathway for viral cell-mediated targeting [1], whereas the GP61–80 epitope is paradoxically highly susceptible to cleavage by cathepsin D between residues F74 and K75 when targeted to lysosomes, destroying its ability to stimulate virus-specific CD4⁺ T cells [2]. Additionally, the minimal functional core epitope has been mapped to residues 67–77 (IYKGVYQFKSV), and truncations or modifications to this core substantially alter both I-Aᵇ binding affinity and T cell stimulatory capacity [3]. Substituting GP (61-80) with GP33–41, NP396–404, or NP309–328 without recognizing their divergent MHC restriction (class I versus class II) and distinct immunological hierarchies will confound experimental interpretation.

GP (61–80) vs. GP33–41 / NP396–404
MHC restriction divergence (class II vs. class I) dictates CD4⁺ vs. CD8⁺ T cell subset, preventing direct interchange for helper T cell readouts.
GP (61–80) vs. NP309–328
Opposing lysosomal processing susceptibility may invert functional outcomes; vector design must account for cathepsin D cleavage at F74–K75.
Core epitope modification
Truncation or alteration of the minimal core (residues 67–77) may substantially shift I-Ab binding affinity and T cell stimulatory capacity.

LCMV GP (61-80) Quantitative Evidence: Differentiated Performance Against Key Comparators


LCMV GP (61-80) vs. NP309-328: Superior CD4⁺ T Cell Precursor Frequency in IFN-γ ELISPOT Assays

In head-to-head ex vivo ELISPOT assays following acute LCMV infection, GP (61-80) elicited a substantially higher frequency of IFN-γ-secreting CD4⁺ T cells compared to the NP309-328 epitope [1]. This quantitative difference in epitope-specific precursor frequency establishes GP (61-80) as the more robust reagent for detecting and quantifying virus-specific CD4⁺ T cell responses during acute infection.

IFN-γ CD4⁺ Frequency
Head-to-head
3.7× higher at day 8 (1/38 vs. 1/139); 3.4× higher at memory day 150 (1/336 vs. 1/1,126)
Supports enhanced signal detection in immunomonitoring assays.
IFN-γ ELISPOT; C57BL/6 splenocytes; acute LCMV infection model.
CD4⁺ T cell ELISPOT immunodominance LCMV

LCMV GP (61-80) vs. NP309-328: Superior IL-4-Secreting CD4⁺ T Cell Frequency in Memory Phase

Parallel quantification by IL-4 ELISPOT demonstrated that GP (61-80) maintains a markedly higher frequency of IL-4-secreting CD4⁺ T cells than NP309-328 at both acute and memory time points [1]. This differential is particularly pronounced in the memory phase, indicating that GP (61-80)-specific CD4⁺ T cells exhibit superior long-term persistence of type 2 cytokine-producing capacity.

IL-4 CD4⁺ Memory Frequency
Head-to-head
3.0× higher at day 8 (1/200 vs. 1/600); 4.1× higher at memory day 150 (1/400 vs. 1/1,620)
Reported greater persistence of type 2 cytokine-producing memory cells.
IL-4 ELISPOT; memory phase context for T follicular helper studies.
IL-4 ELISPOT CD4⁺ memory LCMV

LCMV GP (61-80) vs. GP33-41 and NP309-328: Divergent Lysosomal Processing Susceptibility Determines Functional Outcome

GP (61-80) exhibits a unique processing constraint not shared by NP309-328: when targeted to lysosomes via LIMP-II tail fusion, the CD4⁺ T cell response to GP (61-80) is nearly abolished, whereas NP309-328 responses are greatly enhanced [1]. Mass spectrometry identified a specific cathepsin D cleavage site between F74 and K75 within the GP (61-80) sequence that destroys its T cell stimulatory capacity [1]. In contrast, GP33-41, a CD8⁺ class I epitope, traffics through proteasomal processing pathways and is unaffected by this lysosomal constraint [2].

Lysosomal Processing
Head-to-head
Response nearly abolished with LIMP-II targeting; NP309-328 response greatly enhanced
Cathepsin D cleavage at F74–K75 critically determines functional outcome in lysosomal targeting vectors.
DNA vaccine context; improper vector design may yield false-negative results.
cathepsin D lysosomal processing DNA vaccine epitope stability

LCMV GP (61-80) vs. GP33-41 and NP396-404: MHC Restriction Divergence Dictates T Cell Subset Specificity

GP (61-80) is an I-Aᵇ-restricted MHC class II epitope that selectively activates CD4⁺ T-helper cells [1]. In contrast, GP33–41 (KAVYNFATM) and NP396–404 (FQPQNGQFI) are H-2Dᵇ/H-2Kᵇ-restricted MHC class I epitopes that activate CD8⁺ cytotoxic T lymphocytes . This fundamental MHC restriction divergence means that these peptides are non-substitutable for studies requiring CD4⁺ T cell readouts.

MHC Restriction Specificity
Class-level
I-Ab class II CD4⁺ vs. H-2Db/Kb class I CD8⁺ (GP33–41, NP396–404)
Non-substitutable for intended T cell subset analysis; class I epitopes will not activate CD4⁺ T cells.
C57BL/6 (H-2b) model; qualitative restriction divergence.
MHC restriction CD4⁺ vs CD8⁺ T cell subset epitope selection

LCMV GP (61-80) Tolerization Specifically Enhances Humoral Immunity Without Affecting CD8⁺ Responses

In vivo tolerization with GP (61-80) in IFA prior to LCMV infection resulted in significantly enhanced LCMV-glycoprotein-specific IgG antibody responses (p<0.001 at day 30 post-infection) compared to IFA-only controls [1]. This functional outcome is specific to GP (61-80)-reactive CD4⁺ T cell modulation and is not observed with NP309-328 tolerization alone [1]. The data demonstrate that GP (61-80) uniquely enables experimental manipulation of the CD4⁺ T cell compartment to augment humoral immunity.

Humoral Immunity Modulation
Head-to-head
Tolerization uniquely enhances LCMV-GP-specific IgG response vs. IFA control and NP309-328 tolerization
Supports studies linking CD4⁺ tolerance to virus-specific antibody regulation.
p
tolerization antibody response humoral immunity CD4⁺ suppression

LCMV GP (61-80): Validated Application Scenarios for Research Procurement


Quantitative Immunomonitoring of CD4⁺ T Cell Responses in Acute and Chronic LCMV Infection Models

GP (61-80) is the preferred reagent for ex vivo restimulation assays (IFN-γ and IL-4 ELISPOT, intracellular cytokine staining) to quantify virus-specific CD4⁺ T cell frequencies in LCMV-infected C57BL/6 mice [1]. Its superior precursor frequency compared to NP309-328 (3.7-fold higher IFN-γ-secreting cells at day 8 post-infection; 4.1-fold higher IL-4-secreting memory cells at day 150) provides enhanced signal detection and statistical power for longitudinal studies of CD4⁺ T cell dynamics during acute Armstrong and chronic clone 13 infections [1].

CD4⁺ T Cell Epitope-Specific Heterologous Prime-Boost Vaccination for Chronic Infection Immunotherapy

GP (61-80) serves as a validated CD4⁺ T cell epitope for heterologous prime-boost immunization strategies using Listeria monocytogenes (LM-GP61) prime followed by influenza A virus (IAV-GP61) boost [2]. This approach elicits strong anti-viral CD4⁺ T cell responses that improve both the quantity and quality of virus-specific CD8⁺ T cells and enhance viral control in chronic LCMV-Cl13 infection models [2].

CD4⁺ Memory T Cell-Mediated Heterologous Protection Studies Using Recombinant Listeria Vectors

GP (61-80) is the epitope of choice for investigating CD4⁺ memory T cell-mediated protection against heterologous bacterial challenge using Listeria monocytogenes recombinantly expressing GP61-80 (Lm-gp61) [3]. This model enables dissection of TNF-dependent and IFN-γ-independent protective mechanisms of CD4⁺ memory T cells [3].

MHC Class II Epitope Targeting and CD4⁺ T Cell Activation Using Recombinant Vaccinia Virus Vectors

GP (61-80) conjugated to MHC-II invariant chain (VacV-Ii-GP61-80) provides significantly increased activation of antigen-specific CD4⁺ T cells in vivo, enabling the generation of memory CD4⁺ T cells that rapidly re-expand following heterologous challenge [4]. This validated platform supports studies of CD4⁺ T cell effector and memory responses against viral, bacterial, or parasitic infections [4].

Application
Selection Property
Validation Focus
CD4⁺ T Cell Immunomonitoring
Superior precursor frequency context
IFN-γ and IL-4 ELISPOT endpoint comparison
Prime-Boost Vaccination Studies
Validated CD4⁺ epitope for heterologous vectors
CD8⁺ T cell help and viral control in chronic infection
CD4⁺ Memory Protection Models
Recombinant Listeria monocytogenes vector expression
TNF-dependent protection mechanism dissection
MHC-II Targeted Activation
MHC-II invariant chain conjugation fit
Memory CD4⁺ re-expansion following heterologous challenge

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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